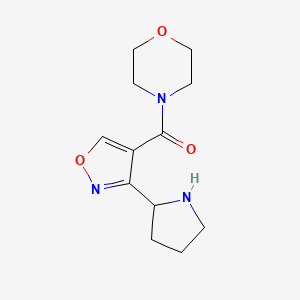
Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of morpholine, pyrrolidine, and isoxazole, such as:
- Morpholine derivatives with different substituents
- Pyrrolidine derivatives with various functional groups
- Isoxazole derivatives with different ring substitutions
Uniqueness
Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone is unique due to its specific combination of three distinct rings, which imparts unique chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that may not be achievable with simpler compounds .
Biological Activity
Morpholino(3-(pyrrolidin-2-yl)isoxazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring, a pyrrolidine ring, and an isoxazole ring. This unique combination contributes to its reactivity and interaction with biological systems. The molecular formula is C12H17N3O with a molecular weight of approximately 251.28 g/mol .
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity to exert therapeutic effects.
- Receptor Modulation : It could affect receptor pathways, influencing physiological responses.
Biological Activities
The compound exhibits diverse biological activities, which can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Potential to inhibit cancer cell proliferation through various pathways. |
| Anti-inflammatory Effects | May reduce inflammation by modulating cytokine production and signaling pathways. |
| Antibacterial Properties | Demonstrated effectiveness against various bacterial strains. |
| Antifungal Activity | Shows promise in inhibiting fungal growth in laboratory settings. |
Research Findings
Recent studies have focused on the compound's interactions with biological targets. Here are some key findings:
- Antitumor Studies : this compound has been evaluated for its potential as an antitumor agent. In vitro assays have shown that it can inhibit the growth of cancer cell lines, suggesting its potential application in cancer therapy.
- Anti-inflammatory Mechanisms : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance the efficacy of treatment protocols, particularly in resistant cancer types .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
morpholin-4-yl-(3-pyrrolidin-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C12H17N3O3/c16-12(15-4-6-17-7-5-15)9-8-18-14-11(9)10-2-1-3-13-10/h8,10,13H,1-7H2 |
InChI Key |
DTBYPQMIWJMSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NOC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















